2-HYDROXY-4,4-DIMETHYLCYCLOPENTANONE

Description

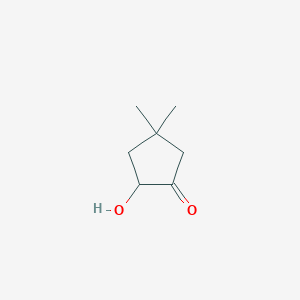

2-Hydroxy-4,4-dimethylcyclopentanone is a cyclopentanone derivative characterized by a hydroxyl group at position 2 and two methyl groups at position 4 of the five-membered ring. Its molecular formula is C₇H₁₂O₂, with a molecular weight of 128.17 g/mol. The compound’s structure combines a ketone group (contributing to electrophilic reactivity) and a hydroxyl group (imparting acidity and hydrogen-bonding capability).

Such compounds often serve as intermediates in agrochemical or pharmaceutical production, though specific applications for this compound require further research.

Properties

IUPAC Name |

2-hydroxy-4,4-dimethylcyclopentan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-7(2)3-5(8)6(9)4-7/h5,8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIZXMQAADXVDOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C(=O)C1)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

-

Acyloin Condensation :

Dimethyl esters (e.g., dimethyl adipate derivatives) undergo cyclization in the presence of a sodium/potassium (Na/K) alloy in anhydrous toluene. This generates 2-hydroxy-4,4-dimethylcyclopent-2-enone, a conjugated enone with a hydroxyl group at the α-position.Key parameters:

-

Selective Hydrogenation :

The double bond in the enone intermediate is selectively reduced using catalytic hydrogenation. Palladium on carbon (Pd/C) under 1–3 atm H₂ in ethanol at 25–40°C saturates the alkene without reducing the ketone:-

Catalyst loading: 5–10 wt% Pd/C.

-

Yield: >90% (theoretical, assuming complete conversion).

-

Advantages and Limitations

-

Advantages : High atom economy and scalability.

-

Limitations : Handling Na/K alloy requires stringent anhydrous conditions, and the hydrogenation step demands precise control to avoid over-reduction.

Acid-Catalyzed Cyclization of Keto-Esters

A streamlined approach involves the acid-catalyzed cyclization of γ-keto esters, as exemplified in and. This method avoids alkali metals and leverages Brønsted acids for ring closure.

Protocol and Optimization

-

Substrate Preparation :

γ-Keto esters (e.g., methyl 4-oxopentanoate derivatives) are synthesized via Claisen condensation or alkylation of acetoacetate esters. -

Cyclization :

Treatment with p-toluenesulfonic acid (TsOH) in toluene at 80–100°C induces intramolecular aldol condensation, forming the cyclopentanone ring:

Key Considerations

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility but may increase side reactions.

-

Temperature Control : Excessive heat promotes dehydration, leading to cyclopentenone byproducts.

Hydrolysis of Cyanocyclopentene Derivatives

A multi-step route from nitrile precursors, adapted from, provides an alternative pathway:

Stepwise Synthesis

-

Alkylation of Isobutyronitrile :

Isobutyronitrile reacts with 1-bromo-3-chloropropane in hexane using lithium bis(trimethylsilyl)amide (LHMDS) as a base, yielding 5-chloro-2,2-dimethylpentanenitrile. -

Cyanide Addition and Cyclization :

Treatment with sodium cyanide and a phase-transfer catalyst (e.g., tetrabutylammonium hydrogen sulfate) forms 2,2-dimethyladiponitrile, which cyclizes to 3,3-dimethyl-2-amino-1-cyanocyclopentene under basic conditions. -

Hydrolysis and Oxidation :

Acidic hydrolysis (H₂SO₄, H₂O) converts the nitrile to a ketone, followed by oxidation (e.g., Jones reagent) to introduce the hydroxyl group:

Challenges

-

Functional Group Compatibility : The nitrile group must survive initial steps without premature hydrolysis.

-

Oxidation Selectivity : Over-oxidation to carboxylic acids must be suppressed.

Comparative Analysis of Methods

| Method | Key Reagents | Yield | Complexity | Scalability |

|---|---|---|---|---|

| Acyloin Condensation | Na/K alloy, Pd/C | 70–90% | High | Moderate |

| Acid-Catalyzed Cyclization | TsOH, γ-keto esters | 85–91% | Moderate | High |

| Nitrile Hydrolysis | LHMDS, H₂SO₄, CrO₃ | 60–70% | Very High | Low |

Chemical Reactions Analysis

Types of Reactions

2-HYDROXY-4,4-DIMETHYLCYCLOPENTANONE undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 2,4,4-trimethylcyclopentanone, while reduction can produce 2-hydroxy-4,4-dimethylcyclopentanol .

Scientific Research Applications

2-HYDROXY-4,4-DIMETHYLCYCLOPENTANONE has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-HYDROXY-4,4-DIMETHYLCYCLOPENTANONE involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups play crucial roles in its reactivity and interactions with other molecules. These functional groups can form hydrogen bonds and participate in nucleophilic and electrophilic reactions, influencing the compound’s biological and chemical activities .

Comparison with Similar Compounds

Structural Differences :

- Substituents: A 4-chlorophenylmethyl group at position 5 and two methyl groups at position 2.

- Functional Groups: Ketone, aromatic chloro-substituent.

Properties and Applications : - The chlorophenyl group enhances lipophilicity and may improve binding to hydrophobic targets.

- Used as a key intermediate in synthesizing metconazole , a fungicide for agricultural use .

2-(2-(4-Methyl-3-cyclohexen-1-yl)propyl)cyclopentanone (CAS: Not provided)

Structural Differences :

- Substituents: A propyl chain linked to a 4-methylcyclohexene ring at position 2.

- Functional Groups: Ketone, cyclohexene double bond.

Properties and Applications : - The bulky cyclohexenylpropyl group increases molecular weight and steric hindrance, likely reducing solubility in polar solvents.

- Potential reactivity via the cyclohexene double bond (e.g., Diels-Alder reactions), unlike the hydroxyl-bearing target compound .

Phenyl 2-Hydroxy-4,5-dimethoxybenzoate (CAS: Not provided)

Structural Differences :

- Core Structure: Benzene ring with ester, hydroxyl, and methoxy groups.

- Functional Groups: Ester, phenolic hydroxyl, methoxy. Properties and Applications:

- The aromatic ester system increases stability under acidic conditions compared to cyclopentanone derivatives.

- Used as an intermediate in pharmaceutical synthesis (e.g., acotiamide ) .

- Methoxy groups enhance electron-donating effects, altering acidity of the hydroxyl group relative to the target compound.

2-Hydroxy-4,6-dimethoxy-3-methylacetophenone (CAS: 23121-32-6)

Structural Differences :

- Core Structure: Acetophenone (benzene ring with ketone).

- Substituents: Hydroxyl, methoxy, and methyl groups at positions 2, 4, 6, and 3.

Properties and Applications : - Conjugation between the ketone and aromatic ring enhances UV absorption, relevant in analytical chemistry.

- Methyl and methoxy groups create steric and electronic effects distinct from the cyclopentanone backbone .

Comparative Analysis Tables

Table 1: Structural Comparison

Biological Activity

2-Hydroxy-4,4-dimethylcyclopentanone, a cyclic ketone with the molecular formula , has garnered attention in recent years for its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings, data tables, and case studies.

The structure of this compound includes a hydroxyl group and two methyl groups on the cyclopentane ring. These functional groups contribute significantly to its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C7H12O2 |

| Molecular Weight | 128.17 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 170-172 °C |

| Solubility | Soluble in water |

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The hydroxyl and carbonyl groups facilitate hydrogen bonding and nucleophilic/electrophilic reactions, influencing its pharmacological properties. Research indicates that the compound may act on specific molecular targets involved in metabolic pathways.

Antioxidant Activity

Studies have demonstrated that this compound exhibits significant antioxidant properties. It scavenges free radicals effectively, which is crucial for preventing oxidative stress-related diseases.

Enzyme Inhibition

Research has shown that this compound can inhibit certain enzymes linked to disease processes:

- Aldose Reductase : Inhibitory effects on aldose reductase have been observed, suggesting potential applications in managing diabetic complications.

- Collagenase : The compound also demonstrates inhibition of collagenase, which may be relevant in conditions involving tissue remodeling and fibrosis .

Study on Anticancer Activity

A notable study investigated the anticancer properties of this compound against various cancer cell lines. The compound was tested using the MTT assay on human acute leukemia cells (HL-60 and MOLT-3). Results indicated a significant reduction in cell viability at specific concentrations, highlighting its potential as an anti-leukemic agent .

Study on Metabolic Pathways

Another study focused on the interaction of this compound with metabolic pathways associated with diabetes. The results showed that it could modulate pathways related to glucose metabolism and lipid profiles, suggesting therapeutic potential in managing diabetes-related disorders.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Table 2: Comparison of Similar Compounds

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 2-Hydroxycyclopentanone | Lacks dimethyl groups | Moderate antioxidant activity |

| 4,4-Dimethylcyclopentanone | Lacks hydroxyl group | Limited biological activity |

| 2-Hydroxy-4-methylcyclopentanone | One methyl group | Reduced enzyme inhibition |

Q & A

Q. What protocols mitigate risks during large-scale synthesis of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.